

# Application Notes and Protocols for Phosphorothioate-Based Drugs in Clinical Development

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Phosphorothioic acid*

Cat. No.: *B079935*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of phosphorothioate (PS)-based antisense oligonucleotides (ASOs) currently in clinical development. This document details their mechanisms of action, summarizes key quantitative data from clinical trials, and provides detailed experimental protocols relevant to the research and development of these therapeutics.

## Introduction to Phosphorothioate-Based Drugs

Phosphorothioate-based drugs are a prominent class of antisense oligonucleotides designed to modulate gene expression. The defining feature of these synthetic nucleic acid analogs is the substitution of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone. This modification confers resistance to nuclease degradation, thereby increasing the drug's half-life and bioavailability *in vivo*. The primary mechanism of action for many PS-ASOs is the recruitment of RNase H, an endogenous enzyme that cleaves the RNA strand of an RNA/DNA duplex, leading to the degradation of the target messenger RNA (mRNA) and subsequent reduction in the synthesis of the encoded protein.

## Phosphorothioate-Based Drugs in Clinical Development: A Quantitative Overview

The following tables summarize quantitative data for several promising phosphorothioate-based drugs that are currently in or have recently completed clinical trials.

**Table 1: Efficacy of Phosphorothioate-Based Drugs in Clinical Trials**

| Drug Name<br>(Company)   | Target                              | Disease                                      | Phase      | Key<br>Efficacy<br>Results                                                                                                                                                                                                                                                                                                                                                                                                                      | Citation(s)     |
|--------------------------|-------------------------------------|----------------------------------------------|------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------|
| Tofersen<br>(Biogen)     | Superoxide<br>Dismutase 1<br>(SOD1) | Amyotrophic<br>Lateral<br>Sclerosis<br>(ALS) | 3/Approved | <p>At 12 weeks<br/>(100 mg<br/>dose),<br/>statistically<br/>significant<br/>reduction of<br/>SOD1 protein<br/>in<br/>cerebrospinal<br/>fluid (CSF)<br/>(<math>p=0.002</math>). At<br/>12-16 weeks,<br/>a 50%<br/>reduction in<br/>neurofilament<br/>light chain<br/>(NfL) in the<br/>bloodstream.<br/>A follow-up<br/>study showed<br/>that earlier<br/>initiation<br/>slowed<br/>decline in<br/>clinical and<br/>respiratory<br/>function.</p> | [1][2][3][4][5] |
| Pelacarsen<br>(Novartis) | Apolipoprotei<br>n(a) [Lp(a)]       | Cardiovascul<br>ar Disease                   | 3          | <p>In a Phase 2<br/>study,<br/>reduced<br/>Lp(a) levels<br/>below the 50<br/>mg/dL</p>                                                                                                                                                                                                                                                                                                                                                          | [6]             |

threshold in 98% of participants at the dose used in the Phase 3 trial. Dose-dependent decreases in Lp(a)-C from -29% to -67%.

---

|                                                |                                         |                                                      |                                          |            |                                                                                                                                                                                                                                                                 |                       |
|------------------------------------------------|-----------------------------------------|------------------------------------------------------|------------------------------------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|
| Volanesorsen<br>(Ionis<br>Pharmaceutic<br>als) | Apolipoprotei<br>n C-III (ApoC-<br>III) | Familial<br>Chylomicrone<br>mia<br>Syndrome<br>(FCS) | Chylomicrone<br>mia<br>Syndrome<br>(FCS) | 3/Approved | In a Phase 2<br>study, an<br>88% average<br>decrease in<br>ApoC-III<br>levels and a<br>69% average<br>decrease in<br>triglyceride<br>levels from<br>baseline. In a<br>Phase 3<br>study, a 77%<br>reduction in<br>triglycerides<br>from baseline<br>at 3 months. | [7][8][9][10]<br>[11] |
|------------------------------------------------|-----------------------------------------|------------------------------------------------------|------------------------------------------|------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------|

---

|                                    |                                                            |                                                                             |     |                                                                                                                                                                                                                                                   |              |
|------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------|-----|---------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------------|
| Danvatirsen<br>(Ionis/AstraZeneca) | Signal Transducer and Activator of Transcription 3 (STAT3) | Head and Neck Cancer, Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | 2   | In combination with durvalumab for head and neck cancer, 7% of patients achieved a complete tumor response and 23% achieved a partial or complete response. In NSCLC, 66.7% of patients achieved the primary endpoint of 4-month disease control. | [12][13][14] |
|                                    | Complement Factor B (CFB)                                  | IgA Nephropathy (IgAN), Geographic Atrophy (GA) secondary to AMD            | 2/3 | In IgAN, a 44% mean reduction in proteinuria from baseline to week 29. In healthy volunteers for GA, a dose-dependent reduction in                                                                                                                |              |
|                                    |                                                            |                                                                             |     |                                                                                                                                                                                                                                                   |              |
|                                    |                                                            |                                                                             |     |                                                                                                                                                                                                                                                   |              |
|                                    |                                                            |                                                                             |     |                                                                                                                                                                                                                                                   |              |

---

plasma  
Factor B  
levels of  
approximatel  
y 56% (10  
mg) and 72%  
(20 mg) after  
36 days.

---

**Table 2: Safety and Pharmacokinetic Profile of Select  
Phosphorothioate-Based Drugs**

| Drug Name    | Common Adverse Events (AEs)                                                                 | Serious Adverse Events (SAEs)                                                                                                                                                                                                | Pharmacokinetic (PK) Profile                                                                                                                         | Citation(s) |
|--------------|---------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------|-------------|
| Tofersen     | Headache, procedural pain, post-lumbar puncture syndrome, falls (related to administration) | In a Phase 1/2 study, 5 tofersen-treated and 2 placebo-treated participants experienced SAEs. Two deaths in the tofersen group (pulmonary embolism, respiratory failure) and one in the placebo group (respiratory failure). | Administered intrathecally. Dose-dependent CSF and plasma concentrations. Tofersen levels peaked in the blood between 2 and 6 hours after each dose. | [2][3]      |
| Pelacarsen   | Not detailed in the provided search results.                                                | Not detailed in the provided search results.                                                                                                                                                                                 | Administered subcutaneously once monthly.                                                                                                            | [6]         |
| Volanesorsen | Injection site reactions, upper respiratory tract infections.                               | Increased risk of injection site reactions (OR = 32.89) and upper respiratory tract infections (OR = 10.58) compared to placebo.                                                                                             | Administered subcutaneously once a week.                                                                                                             | [8][9]      |
| Danvatirsen  | Platelet count decreased, ALT/AST/γGT increased.                                            | In a Phase 1 study, one patient experienced                                                                                                                                                                                  | Administered intravenously. Did not accumulate in                                                                                                    | [13]        |

---

|              |                                                                                                                                 |                                                                                                                        |
|--------------|---------------------------------------------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------|
|              | grade 3 ALT/AST increase and eosinophilia as a dose-limiting toxicity. One serious AE of pancreatitis (unrelated to treatment). | plasma after multiple dosing.                                                                                          |
| IONIS-FB-LRx | Favorable safety and tolerability profile reported.                                                                             | No Treatment<br>Emergent SAEs reported in the Phase 2 IgAN study.<br>Administered subcutaneously. <a href="#">[15]</a> |

---

## Signaling Pathways and Mechanisms of Action

The therapeutic effect of phosphorothioate-based drugs is achieved by targeting key nodes in disease-related signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the mechanisms of action for some of the drugs detailed above.







[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Biogen to Present New Interim Data from Its Phase 1/2 Clinical Study of Tofersen (BIIB067) for the Potential Treatment of a Subtype of Familial Amyotrophic Lateral Sclerosis (ALS) | Biogen [investors.biogen.com]
- 2. Biogen Announces Positive Results from Phase 1/2 Study of Tofersen to Treat a Genetic Form of ALS - Quest | Muscular Dystrophy Association [mdaquest.org]
- 3. 233AS101 | Biogen TrialTransparency [biogentraltransparency.com]
- 4. alsbc.ca [alsbc.ca]
- 5. als.org [als.org]
- 6. Antisense Drug Reduced LPA; in Phase 3 Study Assessing the Impact of Lipoprotein (a) Lowering With Pelacarsen (TQJ230) on Major Cardiovascular Events in Patients With CVD (Lp(a)HORIZON) [natap.org]
- 7. Akcea Announces Publication of Positive Volanesorsen Clinical Data Showing Reduced Triglycerides and Improved Insulin Sensitivity in Patients with High Triglycerides and Type 2 Diabetes | Ionis Pharmaceuticals, Inc. [ir.ionis.com]
- 8. Efficacy and Safety of Volanesorsen (ISIS 304801): the Evidence from Phase 2 and 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. iris.uniroma1.it [iris.uniroma1.it]
- 10. Volanesorsen and triglyceride levels in familial chylomicronemia syndrome: Long-term efficacy and safety data from patients in an open-label extension trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isis Pharma Release: Positive Clinical Data From Volanesorsen Published In The New England Journal of Medicine - BioSpace [biospace.com]
- 12. Phase 1b/2 Data of Durvalumab Plus Danvatirsen Presented at European Society for Medical Oncology [prnewswire.com]
- 13. Safety, tolerability, pharmacokinetics and preliminary antitumour activity of an antisense oligonucleotide targeting STAT3 (danvatirsen) as monotherapy and in combination with durvalumab in Japanese patients with advanced solid malignancies: a phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmjondcology.bmj.com [bmjondcology.bmj.com]
- 15. iovs.arvojournals.org [iovs.arvojournals.org]
- 16. academic.oup.com [academic.oup.com]

- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. IONIS-FB-LRx for Age-Related Macular Degeneration · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Phosphorothioate-Based Drugs in Clinical Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079935#phosphorothioate-based-drugs-in-clinical-development]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)